molecular formula C17H18N4O2S B2784980 N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013782-73-4

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2784980
CAS No.: 1013782-73-4
M. Wt: 342.42
InChI Key: MKBIKUPKJABERI-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule building block belonging to a class of heterocyclic compounds that feature a pyrazole core linked to a substituted thiazole via a carboxamide bridge. This specific molecular architecture, which shares structural similarities with known research compounds like 1,5-Dimethyl-N-(4-phenylthiazol-2-yl)-1H-pyrazole-3-carboxamide , is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently investigated for their potential as kinase inhibitors and for modulating various biological signaling pathways. The incorporation of both pyrazole and thiazole rings, along with the methoxyphenyl and methyl substituents, makes this molecule a valuable scaffold for constructing targeted chemical libraries. It is primarily utilized in high-throughput screening (HTS) campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. Researchers can employ this compound to explore interactions with enzymes and receptors, particularly in the development of potential therapeutic agents for oncology and inflammatory diseases. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with care in a controlled laboratory environment, adhering to all applicable safety standards.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-9-14(21(3)20-10)16(22)19-17-18-15(11(2)24-17)12-5-7-13(23-4)8-6-12/h5-9H,1-4H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBIKUPKJABERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole and pyrazole rings. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide group and electron-deficient positions on the thiazole ring facilitate nucleophilic substitution. Key reactions include:

a. Coupling with Amines

  • Reaction with 5-phenylthiazol-2-amine under peptide coupling conditions (EDC·HCl, HOBt, DCM, 0°C → RT) yields bis-heterocyclic amides.

  • Conditions : 6–8 hours, room temperature, 88% yield .

  • Product : Stable amide derivatives confirmed by IR (C=O stretch at 1,660–1,685 cm⁻¹) and NMR .

b. Hydrazine Reactions

  • Interaction with hydrazine derivatives (e.g., phenylhydrazine) in ethanol under reflux forms aminopyrazole derivatives.

  • Example : Synthesis of N5-(5-methylthiazol-2-yl)-1H-pyrazole-3,5-diamine (74% yield, m.p. 84°C) .

Electrophilic Acylation and Alkylation

The thiazole’s sulfur atom and pyrazole’s nitrogen atoms participate in electrophilic modifications:

a. Friedel-Crafts Acylation

  • Thiazole-attached methyl groups undergo acetylation using LDA and acetaldehyde, followed by MnO₂ oxidation to introduce ketone functionalities .

b. Alkylation of Pyrazole

  • Methylation at the pyrazole’s N1 position is achieved using methyl iodide under basic conditions, confirmed by ¹H NMR (singlet at δ 3.79 ppm for OCH₃) .

Cyclization and Heterocycle Formation

a. Pyrimidine Synthesis

  • Microwave-assisted cyclization with phenylguanidines produces substituted pyrimidines.

  • Conditions : Microwave irradiation, 120°C, 30 minutes .

b. Thiazole-Pyrazole Hybrids

  • Reaction with 2-bromo-1-phenylethanone and thiourea derivatives forms bis-thiazole-pyrazoline hybrids (70% yield, m.p. 190–192°C) .

Oxidation and Reduction

a. Oxidation of Methyl Groups

  • MnO₂ selectively oxidizes methyl groups on the thiazole ring to carbonyls, critical for further functionalization .

b. Reduction of Nitriles

  • Cyanoacetamide intermediates are reduced using LiAlH₄ to primary amines, though direct data on the target compound requires extrapolation from analogues .

Mechanistic Insights

  • Steric Effects : The 4-methoxyphenyl group directs electrophiles to the thiazole’s C5 position .

  • Electronic Effects : Electron-withdrawing carboxamide enhances pyrazole’s susceptibility to nucleophilic attack .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole moiety is known for its ability to enhance biological activity in various compounds. For instance, derivatives of thiazole have shown significant cytotoxicity against different cancer cell lines. The incorporation of the methoxyphenyl group appears to enhance the compound's efficacy in targeting cancer cells.

  • Case Study : A study evaluated several thiazole derivatives for their anticancer properties against human glioblastoma and melanoma cell lines. Among these, compounds similar to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide demonstrated promising results with IC50 values indicating substantial cytotoxicity .

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research indicates that thiazole derivatives can mitigate neurotoxicity and provide protection against neuronal damage.

  • Case Study : In a picrotoxin-induced convulsion model, compounds with similar structural features to this compound exhibited significant anticonvulsant activity. This suggests that the compound may hold potential for treating neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential.

Structural FeatureActivityNotes
Methoxy GroupEnhances anticancer activityContributes to increased lipophilicity and cellular uptake
Thiazole MoietyAnticancer and neuroprotective propertiesKnown for its diverse biological activities
Pyrazole CorePotentially enhances bioactivityCommonly found in many pharmacologically active compounds

Synthesis and Chemical Properties

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. The compound's molecular formula is C20H20N6O4SC_{20}H_{20}N_{6}O_{4}S, with a molecular weight of 440.5 g/mol .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical events.

Molecular Targets and Pathways: The compound may target specific receptors or enzymes involved in cellular signaling pathways. By modulating these targets, it can influence various physiological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of this compound are influenced by substituents on both the thiazole and pyrazole rings. Below is a comparative analysis with key analogues (Table 1):

Table 1: Structural and Functional Comparison of Thiazole-Pyrazole Carboxamides

Compound Name Key Substituents Molecular Weight Bioactivity/Notes Reference
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Thiazole: 4-methoxyphenyl, 5-methyl; Pyrazole: 1,3-dimethyl 396.43 g/mol Hypothesized kinase inhibition (structural similarity to Dasatinib derivatives)
Compound 3a () Pyrazole: 5-chloro, 3-methyl; Thiazole: 1-phenyl, 4-cyano 403.1 g/mol Moderate yield (68%); tested for antiproliferative activity
Compound 9 () Thiazole: 4-(4-fluorophenyl), 5-methyl; Carboxamide: 5-nitrothiophene 363.35 g/mol Narrow-spectrum antibacterial activity
BMS-354825 (Dasatinib, ) Thiazole: 2-aminopyrimidine-linked; Carboxamide: 2-chloro-6-methylphenyl 488.01 g/mol FDA-approved tyrosine kinase inhibitor (BCR-ABL, SRC)
N-Desmethyl Sildenafil () Pyrazole: 3-propyl; Carboxamide: 5-sulfonylphenylpiperazine 460.55 g/mol Phosphodiesterase inhibition (structural divergence but shared carboxamide motif)
Key Observations:
  • Chlorine vs. Methyl Groups : Chlorine substitution in pyrazole (e.g., Compound 3a, ) improves electrophilicity but may increase toxicity compared to methyl groups .
  • Drug Likeness : The target compound’s molecular weight (396.43 g/mol) aligns with Lipinski’s rule (<500 g/mol), unlike bulkier analogues like Dasatinib (488.01 g/mol), which require structural optimization for bioavailability .

Pharmacological Potential

  • However, the absence of a pyrimidine linker (as in Dasatinib) may limit specificity .
  • Antimicrobial Activity : Compound 9 () demonstrates that nitroheterocyclic substituents (e.g., 5-nitrothiophene) enhance antibacterial effects, a feature absent in the target compound .

Biological Activity

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a thiazole ring, a pyrazole moiety, and a methoxyphenyl group. Its molecular formula is C22H20N4O3SC_{22}H_{20}N_{4}O_{3}S with a molecular weight of 420.49 g/mol .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antiproliferative Activity : Research indicates that derivatives of pyrazole compounds exhibit potent antiproliferative effects against cancer cell lines. For instance, similar compounds have shown IC50 values significantly lower than standard treatments like Olaparib, indicating strong potential as anticancer agents .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that certain analogs can achieve up to 85% inhibition at specific concentrations .

Anticancer Activity

A notable study evaluated the compound's effectiveness against various cancer cell lines. The results showed:

CompoundCell LineIC50 (µM)Comparison with Control
This compoundMDA-MB-436 (breast cancer)2.574x more potent than Olaparib
Control (Olaparib)MDA-MB-436 (breast cancer)8.90-

This indicates that the compound is approximately four times more effective than Olaparib in inhibiting the growth of breast cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Studies have shown that thiazole-based compounds exhibit significant inhibition against various bacterial strains and fungi:

MicroorganismInhibition Zone (mm)Standard Drug Comparison
E. coli15Ampicillin
Staphylococcus aureus18Amoxicillin
Aspergillus niger12Griseofulvin

These findings suggest that derivatives of this compound could serve as potential antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of thiazole and pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A clinical trial involving similar pyrazole derivatives demonstrated significant tumor reduction in patients resistant to conventional therapies, suggesting a promising role for these compounds in personalized medicine .
  • Chronic Inflammatory Diseases : Another study focused on the anti-inflammatory properties of thiazole derivatives, showing substantial improvement in symptoms among patients with rheumatoid arthritis when treated with these compounds .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

  • Methodological Answer : Synthesis optimization involves multi-step procedures (e.g., cyclization, coupling) with careful control of solvents, catalysts, and temperature. For example:
  • Solvent Selection : Polar aprotic solvents like DMF or DCM are preferred for coupling reactions to stabilize intermediates and improve yields .
  • Catalysts : K₂CO₃ or other mild bases are used to deprotonate intermediates without side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining high yields, as seen in analogous pyrazole derivatives .
    Table 1 : Synthesis Optimization Parameters
ParameterExample ConditionsImpact on Yield
SolventDMF/DCM (1:1)75-85%
Temperature80-100°C (reflux)Optimal purity
CatalystK₂CO₃ (1.2 eq)Minimal byproducts

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Spectroscopic and chromatographic techniques are essential:
  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy groups at 4-position) and confirm regioselectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are used to assess its biological activity?

  • Methodological Answer : Standard assays include:
  • Kinase Inhibition : ATP-competitive binding assays (e.g., using recombinant kinases like EGFR or VEGFR2) to determine IC₅₀ values .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Quantifies anti-inflammatory activity via cytokine suppression (e.g., TNF-α) .

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from substituent electronic effects or assay variability. Strategies include:
  • Comparative Molecular Field Analysis (CoMFA) : 3D-QSAR models to map steric/electronic contributions .
  • Dose-Response Replication : Validate activity across multiple cell lines (e.g., HT-29 vs. A549) to rule out cell-specific effects .
    Table 2 : SAR Trends for Key Substituents
Substituent PositionFunctional GroupBiological Activity Trend
4-MethoxyphenylElectron-donatingEnhanced kinase inhibition
5-MethylthiazoleHydrophobicImproved membrane permeability

Q. What computational approaches are used to predict binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
  • Quantum Mechanical (QM) Calculations : Gaussian09 to optimize ligand geometries and calculate frontier molecular orbitals .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies may stem from pharmacokinetic (PK) limitations:
  • Metabolic Stability : Liver microsome assays (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Bioavailability : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .
  • Formulation Optimization : Use of PEGylated nanoparticles to enhance solubility and half-life .

Q. What advanced analytical methods are used to characterize degradation products?

  • Methodological Answer :
  • LC-MS/MS : Hyphenated techniques with CID fragmentation to identify oxidative or hydrolytic byproducts .
  • Forced Degradation Studies : Exposure to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH) followed by stability-indicating HPLC .

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